3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine
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Overview
Description
3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine is a complex organic compound characterized by the presence of two 2,4-dichlorophenyl groups attached to a pyridine ring via a methoxy methyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine typically involves the reaction of 2,4-dichlorobenzyl chloride with pyridine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dechlorinated products.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions, where nucleophiles such as amines or thiols replace the chlorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or DMSO.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Dechlorinated derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,4-Dichloromethylphenidate: An analogue of methylphenidate with increased potency and duration.
2,3-Dichlorophenylpiperazine: A precursor in the synthesis of aripiprazole and one of its metabolites.
Uniqueness
3-{(2,4-Dichlorophenyl)[(2,4-dichlorophenyl)methoxy]methyl}pyridine is unique due to its dual 2,4-dichlorophenyl groups and methoxy methyl linkage, which confer distinct chemical and biological properties compared to other similar compounds
Properties
CAS No. |
88321-51-1 |
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Molecular Formula |
C19H13Cl4NO |
Molecular Weight |
413.1 g/mol |
IUPAC Name |
3-[(2,4-dichlorophenyl)-[(2,4-dichlorophenyl)methoxy]methyl]pyridine |
InChI |
InChI=1S/C19H13Cl4NO/c20-14-4-3-13(17(22)8-14)11-25-19(12-2-1-7-24-10-12)16-6-5-15(21)9-18(16)23/h1-10,19H,11H2 |
InChI Key |
BNZFNMSEAUGUEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C(C2=C(C=C(C=C2)Cl)Cl)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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